molecular formula C14H11ClN2O4 B5866340 N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide

Cat. No. B5866340
M. Wt: 306.70 g/mol
InChI Key: AFJFONXRHKIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic agent in various diseases. It was first identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) in 2005 and has since been shown to have activity against other kinases as well.

Mechanism of Action

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide inhibits kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates. It has been shown to have a high selectivity for JNK, with little or no activity against other kinases. The inhibition of JNK by this compound has been shown to result in the suppression of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and to inhibit the proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy. In addition, it has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide in lab experiments is its high selectivity for JNK, which allows for the specific inhibition of this kinase without affecting other kinases. Another advantage is its ability to inhibit multiple kinases, which may be useful in diseases where multiple kinases are involved. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide in research. One potential application is in the treatment of cancer, where it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Another potential application is in the treatment of inflammatory diseases, where it has been shown to suppress the production of pro-inflammatory cytokines. Additionally, the development of more potent and selective inhibitors of JNK and other kinases may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide involves a multi-step process that has been described in detail in several publications. One such method involves the reaction of 4-chloro-3-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product, which is then further reacted with acetic anhydride to obtain the final product. The purity and yield of the final product can be optimized by various purification techniques such as chromatography or recrystallization.

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have activity against several kinases, including JNK, which is involved in the regulation of cell growth, apoptosis, and inflammation. It has also been shown to have activity against other kinases such as p38 MAPK, which is involved in the regulation of immune response and inflammation, and Aurora kinases, which are involved in the regulation of cell division.

properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-8-9(6-7-11(13)15)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJFONXRHKIAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.